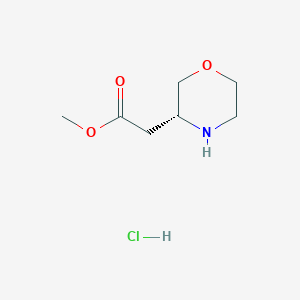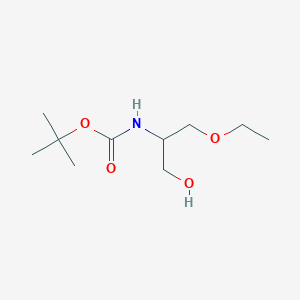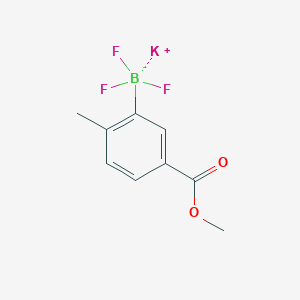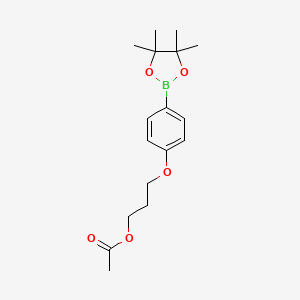
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine hydrochloride” is a chemical compound. It contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic acid derivative . This group is often used in pharmaceutical and chemical intermediate preparation .
Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group in the compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Wissenschaftliche Forschungsanwendungen
Borylation Reactions
This compound is used in borylation reactions , where it can add a boron moiety to organic molecules. This is particularly useful in the benzylic C-H bond of alkylbenzenes, where it forms pinacol benzyl boronate in the presence of a palladium catalyst . This reaction is fundamental in creating complex molecules for pharmaceuticals and agrochemicals.
Hydroboration
Hydroboration: is another key application, where the compound is used to add boron across the double bond of alkenes or the triple bond of alkynes. This reaction is catalyzed by transition metals and is a step towards synthesizing various boron-containing organic compounds, which are important intermediates in organic synthesis .
Suzuki-Miyaura Cross-Coupling
In the Suzuki-Miyaura cross-coupling reaction, this compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . This is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Asymmetric Hydroboration
The compound can be employed in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This application is crucial in the field of asymmetric synthesis, which aims to create molecules with specific chirality—a key aspect in the development of certain pharmaceuticals.
Material Science
In material science , this compound finds use in the synthesis of novel copolymers, which have applications in creating materials with specific optical and electrochemical properties . These materials can be used in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Synthesis of Conjugated Copolymers
Lastly, it is used in the synthesis of conjugated copolymers . These polymers have a variety of applications due to their conductive properties and are used in the development of electronic materials . The ability to fine-tune the electronic properties of these materials makes them valuable in the field of organic electronics.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are often used in the synthesis of biologically active compounds .
Mode of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s worth noting that similar compounds are often involved in suzuki-miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Pharmacokinetics
The solubility of similar compounds in hot methanol suggests that they may be well-absorbed in the gastrointestinal tract if administered orally.
Result of Action
The ability of similar compounds to form pinacol benzyl boronate through borylation suggests that they may have a role in modifying the structure of other molecules, potentially influencing their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the storage temperature and exposure to air can affect the stability of similar compounds . Furthermore, the presence of a palladium catalyst is necessary for the borylation reaction to occur .
Eigenschaften
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)14-8-10-15(11-9-14)19-12-6-5-7-13-19;/h8-11H,5-7,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSUXOBYELDMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)







![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)




